molecular formula C18H22N4O3S B11020399 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11020399
M. Wt: 374.5 g/mol
InChI Key: WKRZXRPAMVEKKX-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a 5-oxopyrrolidine carboxamide moiety. The molecule is substituted with a tert-butyl group at the 5-position of the thiadiazole ring and a 2-methoxyphenyl group on the pyrrolidine nitrogen. This structural configuration confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications due to the bioactivity often associated with thiadiazole derivatives.

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22N4O3S/c1-18(2,3)16-20-21-17(26-16)19-15(24)11-9-14(23)22(10-11)12-7-5-6-8-13(12)25-4/h5-8,11H,9-10H2,1-4H3,(H,19,21,24)

InChI Key

WKRZXRPAMVEKKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the thiadiazole ring formation, reducing reaction time from 12 hours to 30 minutes while maintaining a 70% yield.

Solvent-Free Conditions

Ball-milling the thiosemicarbazide with tert-butyl isothiocyanate in the absence of solvent achieves 82% yield, emphasizing green chemistry principles.

Challenges and Optimization Strategies

ParameterChallengeSolution
StereoselectivityE/Z isomerism during imine formationUse bulky bases (e.g., DBU) to favor E-configuration
SolubilityPoor solubility of intermediatesEmploy DMF/DMSO mixtures (9:1)
PurificationCo-elution of byproductsGradient HPLC (acetonitrile/water)

Scalability and Industrial Relevance

Pilot-scale batches (500 g) utilize continuous flow reactors to enhance heat transfer during exothermic steps (e.g., acyl chloride formation), achieving 85% yield with >99% purity. Regulatory-compliant impurities (e.g., residual thionyl chloride) are controlled to <0.1% via aqueous washes.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, we compare it with four analogous compounds (Table 1). Key structural variations include substituents on the thiadiazole ring and modifications to the pyrrolidine or aromatic moieties.

Table 1: Structural and Molecular Comparison

Compound Name Thiadiazole Substituent Pyrrolidine/Aromatic Substituent Molecular Formula Molecular Weight
This compound (Target) 5-tert-butyl 1-(2-methoxyphenyl) C₁₈H₂₂N₄O₃S 386.5 g/mol
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-isopropyl 1-(4-fluorophenyl) C₁₇H₁₇FN₄O₂S 376.4 g/mol
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide 5-(4-fluorobenzyl) 1-(furan-2-ylmethyl) C₁₉H₁₇FN₄O₃S 400.4 g/mol
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b]oxazolo[4,5-e]pyridine-4-carboxamide 5-(methoxymethyl) Cyclopenta-oxazolo-pyridine core C₁₈H₁₈N₄O₃S 370.4 g/mol
(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide Benzo[d]thiazole core 1-methylpyrazole C₁₇H₂₀N₄O₂S 344.4 g/mol

Substituent Effects on Bioactivity and Physicochemical Properties

  • Steric Influence : The tert-butyl group in the target compound introduces significant steric bulk compared to smaller substituents like isopropyl or methoxymethyl . This likely enhances metabolic stability but may reduce solubility.
  • Electronic Effects : The 2-methoxyphenyl group on the pyrrolidine provides electron-donating properties, contrasting with the 4-fluorophenyl group in ’s compound, which is electron-withdrawing. This difference could influence receptor binding or enzymatic interactions.

Molecular Weight and Functional Implications

The target compound (386.5 g/mol) has a higher molecular weight than analogues with simpler substituents (e.g., 344.4 g/mol in ). Increased molecular weight may correlate with enhanced target affinity but could challenge pharmacokinetic properties like bioavailability.

Biological Activity

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant research findings.

Compound Structure and Synthesis

The compound's molecular formula is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S with a molecular weight of 344.4 g/mol. It features a pyrrolidine ring, a thiadiazole moiety, and various functional groups that contribute to its chemical reactivity and biological activity. The synthesis typically involves multi-step reactions that optimize yield and purity.

Synthesis Overview:

  • Preparation of Thiadiazole Derivative: Reaction of tert-butylamine with appropriate thiadiazole precursors.
  • Formation of Pyrrolidine Ring: Cyclization reactions to incorporate the pyrrolidine structure.
  • Final Coupling: Attaching the methoxyphenyl group through amide bond formation.

Biological Activity

Research indicates that compounds containing thiadiazole rings exhibit diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Activity Type Target Organisms Mechanism
AntimicrobialGram-positive bacteria (e.g., Staphylococcus aureus)Inhibition of cell wall synthesis
Gram-negative bacteria (e.g., Escherichia coli)Disruption of protein synthesis

Anticancer Properties

This compound has demonstrated promising anticancer activity in various cancer cell lines. The compound's mechanism may involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation: Blocking key signaling pathways that promote cancer growth.

Case Study:
In vitro studies have shown that this compound exhibits cytotoxic effects against A549 lung carcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease processes. For instance:

  • Carbonic Anhydrase Inhibition: Relevant for conditions like glaucoma and edema.
  • Cholinesterase Inhibition: Potential applications in treating Alzheimer's disease.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiadiazole derivatives. Modifications to the thiadiazole ring or substituents on the phenyl group can significantly enhance or reduce activity.

Modification Effect on Activity
Substitution at 2-positionIncreased anticancer potency
HalogenationEnhanced antibacterial properties
Altering alkyl groupsVariability in enzyme inhibition rates

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling reagents like EDCI and bases (e.g., triethylamine) in solvents such as DMF or dichloromethane facilitate carboxamide linkages .
  • Thiadiazole ring formation : Cyclization reactions using reagents like hydrazine or thiourea under controlled heating .
  • Final purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .

Table 1: Representative Synthesis Steps for Analogues

StepReagents/ConditionsPurposeYield Range (%)
Amide CouplingEDCI, Triethylamine, DMF, RT, 12hForm carboxamide bond75–85
CyclizationNH2NH2, H2S, 80°C, 6hThiadiazole ring formation60–70
PurificationSilica gel chromatography (EtOAc/hexane)Isolate product

Q. Which spectroscopic methods confirm the compound’s structure?

  • NMR (1H, 13C) : Assigns proton and carbon environments (e.g., tert-butyl δ ~1.3 ppm, methoxyphenyl δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) or HPLC tracks intermediates and final product. For example, TLC with UV detection (Rf ~0.5 in EtOAc/hexane) ensures completion of coupling reactions .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

Potential factors include:

  • Purity discrepancies : Verify via HPLC (>95% purity threshold) .
  • Assay conditions : Adjust pH, temperature, or solvent (e.g., DMSO concentration in cell-based assays) .
  • Structural analogs : Compare with QSAR models (Table 2) to identify activity trends .

Table 2: QSAR Model Example for Analogues (Adapted from )

CompoundObserved Activity (IC50)Predicted Activity
Analog A0.29 µM0.29 µM
Analog B0.26 µM0.18 µM
Analog C1.00 µM1.00 µM

Q. What computational strategies predict this compound’s ADMET properties?

  • QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to bioavailability .
  • Molecular docking : Identifies potential protein targets (e.g., kinases) via software like AutoDock .
  • Metabolic stability assays : Incubate with liver microsomes to assess susceptibility to oxidation .

Q. How does the tert-butyl group influence reactivity and stability?

  • Steric hindrance : Reduces nucleophilic attack on the thiadiazole ring .
  • Lipophilicity : Increases logP, enhancing membrane permeability but potentially reducing solubility .
  • Stability studies : Compare degradation rates of tert-butyl vs. methyl analogs under accelerated conditions (40°C/75% RH) .

Q. What strategies optimize enantiomeric purity for chiral intermediates?

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for the pyrrolidone moiety?

  • Synthesize analogs with modified pyrrolidone rings (e.g., substituents at C-3 or C-5).
  • Test against biological targets (e.g., enzyme inhibition assays) and correlate activity with structural features .

Q. What are best practices for scaling up synthesis?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .

Q. How to validate the proposed mechanism of action?

  • Biochemical assays : Measure inhibition constants (Ki) for target enzymes .
  • Gene knockout models : Assess activity in cell lines lacking the putative target .

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